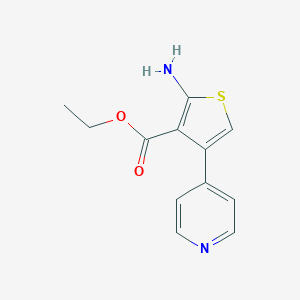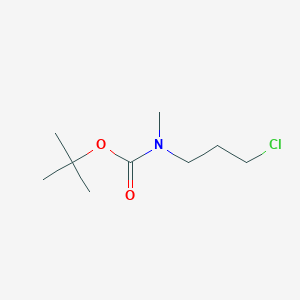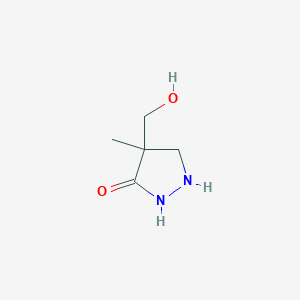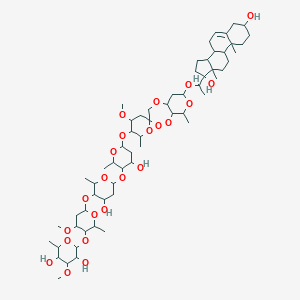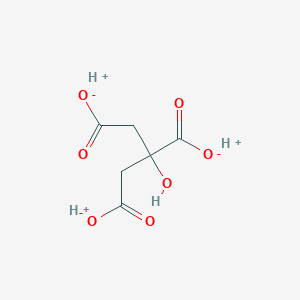
Fmoc-Gly-ODhbt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate is a complex organic compound with the molecular formula C24H18N4O5 This compound is notable for its unique structure, which combines a benzotriazinone moiety with a fluorenylmethoxycarbonyl-protected amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate typically involves multiple steps:
Formation of the Benzotriazinone Core: This step involves the cyclization of an appropriate precursor to form the benzotriazinone ring.
Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the glycine derivative.
Coupling Reaction: The protected amino acid is then coupled with the benzotriazinone derivative under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzotriazinone ring.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazinone ring or the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with nucleophiles, while the Fmoc-protected amino acid can participate in peptide coupling reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and development.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Interhalogen Compounds: Molecules containing two or more different halogen atoms.
Uniqueness
(4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate is unique due to its combination of a benzotriazinone ring and an Fmoc-protected amino acid. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Propiedades
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c29-22(33-28-23(30)19-11-5-6-12-21(19)26-27-28)13-25-24(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20H,13-14H2,(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEAVVDFOQEIDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)ON4C(=O)C5=CC=CC=C5N=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





